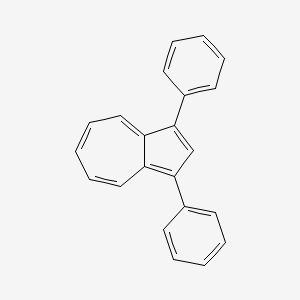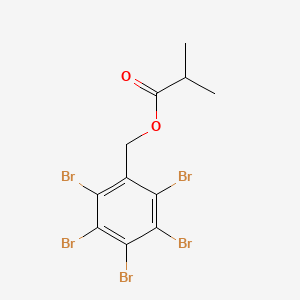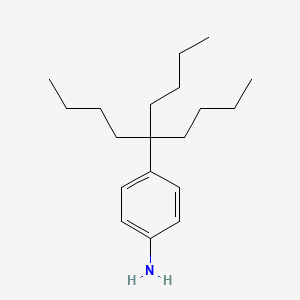![molecular formula C17H14LiN B15165788 lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide CAS No. 611188-32-0](/img/structure/B15165788.png)
lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide is a complex organic compound that belongs to the indole family. . This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Preparation Methods
The synthesis of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the lithium atom and the dimethyl groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indole with suitable alkyl halides in the presence of a Lewis acid catalyst.
Cyclization: The final step involves cyclization to form the indeno[2,1-b]indole structure under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide involves its interaction with molecular targets in biological systems. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not found in other indole derivatives.
Properties
CAS No. |
611188-32-0 |
|---|---|
Molecular Formula |
C17H14LiN |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide |
InChI |
InChI=1S/C17H14N.Li/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2;/h3-10H,1-2H3;/q-1;+1 |
InChI Key |
SWKPJZXKEJUXDY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4[CH-]3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)

![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)

![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![[(Cyclobut-2-en-1-yl)methoxy]acetic acid](/img/structure/B15165769.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)
